3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA
Overview
Description
N-{4-[chloro(difluoro)methoxy]phenyl}-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenylurea is a complex organic compound that features a unique combination of functional groups, including a chloro(difluoro)methoxy group, a thiazole ring, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenylurea typically involves multiple steps, including the formation of the thiazole ring and the introduction of the chloro(difluoro)methoxy group. One common method involves the reaction of 4-chloro-3,5-difluorophenol with a suitable thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[chloro(difluoro)methoxy]phenyl}-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro(difluoro)methoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{4-[chloro(difluoro)methoxy]phenyl}-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-{4-[chloro(difluoro)methoxy]phenyl}-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenylurea: Unique due to its specific combination of functional groups.
N-(4-chlorophenyl)-N’-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenylurea: Lacks the difluoromethoxy group.
N-{4-[chloro(difluoro)methoxy]phenyl}-N-(4,5-dihydro-1,3-thiazol-2-yl)-N’-phenylurea: Lacks the methyl group on the thiazole ring.
Uniqueness
The presence of the chloro(difluoro)methoxy group and the specific substitution pattern on the thiazole ring make N-{4-[chloro(difluoro)methoxy]phenyl}-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenylurea unique compared to similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1-[4-[chloro(difluoro)methoxy]phenyl]-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF2N3O2S/c1-12-11-22-17(27-12)24(16(25)23-13-5-3-2-4-6-13)14-7-9-15(10-8-14)26-18(19,20)21/h2-10,12H,11H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCNGLNEFROGGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)N(C2=CC=C(C=C2)OC(F)(F)Cl)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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